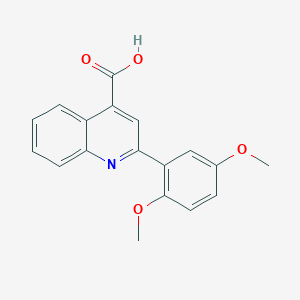

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHSEFGKTMFMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate quinoline derivative. One common method involves the use of a Friedländer synthesis, where 2-aminobenzophenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedländer synthesis or similar condensation reactions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinoline ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including the Pfitzinger reaction and condensation reactions involving isatin and aromatic ketones. These synthetic routes have been optimized for yield and purity, making the compound accessible for biological evaluations .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid derivatives against a range of bacteria and fungi. For instance, a series of derivatives were evaluated for their efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Case Study Findings :

Anticancer Activity

The quinoline core has been linked to anticancer properties through various mechanisms, including inhibition of tyrosine kinases. Recent studies focused on the anticancer potential of this compound derivatives.

- Mechanisms :

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| 5a | H460 | <10 | High |

| 5b | MKN-45 | <20 | Moderate |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, it has shown promise as an inhibitor of human non-pancreatic secretory phospholipase A2 (hnps-PLA2), which is involved in inflammatory processes.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Substituent Variations on the Quinoline Core

Table 1: Key Structural Differences and Properties

Antibacterial Activity and Structure-Activity Relationships (SAR)

- Electron-Donating Groups: Methoxy groups enhance membrane permeability and target binding. For example, 2-phenylquinoline-4-carboxylic acid derivatives with para-substituted methoxy groups (e.g., 5a4, 5a7) showed MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli . The 2,5-dimethoxy configuration in the target compound may optimize spatial orientation for bacterial enzyme interaction.

- Chlorine and Sulfur Substituents : Chlorophenyl and sulfanyl groups (e.g., ) introduce electronegative or polarizable moieties, which may alter target specificity but reduce solubility .

Biologische Aktivität

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and enzyme inhibitory properties, supported by various studies and findings.

Antibacterial Activity

The antibacterial properties of quinoline derivatives, including this compound, have been extensively investigated. A study synthesized several derivatives and evaluated their activity against various bacterial strains.

Key Findings:

- Compounds derived from quinoline-4-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis.

- Among the tested compounds, certain derivatives showed enhanced activity due to structural modifications that improved binding affinity to bacterial targets .

- The lipophilicity of these compounds, indicated by LogP values, correlated positively with their antibacterial efficacy. For example, compound 5a demonstrated a LogP of 2.26 and exhibited potent activity against E. coli .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies focusing on its effects on cancer cell lines.

Research Insights:

- A series of quinoline derivatives were tested for antiproliferative effects, with some showing IC50 values significantly lower than standard chemotherapeutics like Doxorubicin. For instance, one derivative displayed an IC50 value of 0.22 µM against EGFR kinase, indicating strong inhibitory potential .

- The mechanism of action involved the induction of apoptosis through upregulation of p53 and caspase pathways. This suggests that the compound not only inhibits cancer cell proliferation but also triggers programmed cell death .

Enzyme Inhibition

Recent studies have highlighted the role of quinoline derivatives as inhibitors of specific enzymes involved in cancer progression.

SIRT3 Inhibition:

- Quinoline derivatives were identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. Molecule P6 from a related study showed selective inhibition with promising implications for leukemia treatment .

- Molecular docking studies revealed that these compounds bind effectively to the active site of SIRT3, disrupting its deacetylation activity and potentially leading to altered cellular metabolism in cancer cells .

Summary Table of Biological Activities

| Activity Type | Target | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Varies (e.g., 5a) | Enhanced by structural modifications |

| Escherichia coli | LogP = 2.26 | Higher lipophilicity correlates with activity | |

| Anticancer | EGFR Kinase | 0.22 µM | Induces apoptosis via p53/caspase pathway |

| SIRT3 | Selective inhibition | Potential therapeutic target for leukemia |

Case Studies

- Antibacterial Evaluation : A study synthesized various quinoline derivatives and assessed their antibacterial properties against multiple strains. The results indicated that modifications at the ortho-position significantly influenced antibacterial activity.

- Anticancer Mechanism : Research focused on the apoptosis-inducing capabilities of specific quinoline derivatives showed that they could effectively halt the cell cycle at the G1 phase and promote cell death through caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used for introducing aryl groups to the quinoline scaffold. Optimization involves adjusting catalyst systems (e.g., PdCl₂(PPh₃)₂/PCy₃), solvent polarity (DMF or ethanol), and base strength (e.g., K₂CO₃). Temperature control (80–120°C) and reaction time (12–24 hours) are critical for minimizing byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against standards. Purity ≥95% is typical for research-grade material .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., methoxy groups at C2/C5). IR spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline backbone (aromatic C-H stretches). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₈H₁₅NO₄, exact mass 309.10) .

Advanced Research Questions

Q. What strategies are effective in elucidating the crystal structure and electronic properties of quinoline-4-carboxylic acid derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Crystallize the compound in ethanol/water mixtures. Analyze π-π stacking interactions between quinoline rings and hydrogen-bonding networks involving the carboxylic acid group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

Q. How can researchers design experiments to assess the compound's stability under various conditions, and what analytical techniques are suitable?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–400°C, 10°C/min) to detect decomposition (e.g., loss of methoxy groups above 200°C).

- Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC.

- Chemical Stability : Test reactivity in acidic/basic media (pH 2–12) over 24 hours. Monitor by NMR for structural changes. Hazardous decomposition products (e.g., CO, NOₓ under combustion) require GC-MS analysis .

Q. What methodologies address contradictions in biological activity data across studies, and how can structure-activity relationship (SAR) models be refined?

- Methodology :

- Data Reconciliation : Perform meta-analyses of published IC₅₀ values, controlling for assay variables (cell lines, incubation times). Use standardized protocols (e.g., MTT assays for cytotoxicity).

- SAR Refinement : Synthesize analogs with substituent variations (e.g., replacing methoxy with halogens or alkyl groups). Evaluate antimicrobial/anticancer activity and correlate with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Data Contradiction Analysis

Q. How can discrepancies in reported toxicity profiles of quinoline-4-carboxylic acid derivatives be resolved?

- Methodology : Re-evaluate conflicting data by repeating assays under identical conditions (e.g., OECD guidelines for acute toxicity). Use in vitro models (e.g., HepG2 cells for hepatotoxicity) paired with in silico toxicity prediction tools (e.g., ProTox-II). Address purity inconsistencies (e.g., residual solvents in commercial samples) via rigorous batch testing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.